

Spectroscopic Profile of 4-Tert-butoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Tert-butoxyaniline**

Cat. No.: **B1279196**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-butoxyaniline**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-tert-butoxyaniline**.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78	d, J=8.8 Hz	2H	Ar-H (ortho to -O(t-Bu))
6.63	d, J=8.8 Hz	2H	Ar-H (ortho to -NH ₂)
3.45	br s	2H	-NH ₂
1.29	s	9H	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm	Assignment
150.0	Ar-C (para to -NH_2)
140.4	Ar-C (para to -O(t-Bu))
122.5	Ar-CH (ortho to -O(t-Bu))
115.8	Ar-CH (ortho to -NH_2)
78.1	$\text{-OC(CH}_3\text{)}_3$
28.9	$\text{-C(CH}_3\text{)}_3$

Table 3: Infrared (IR) Spectroscopy Data (Neat)

Wavenumber (cm^{-1})	Intensity	Assignment
3435, 3350	Strong, Sharp	N-H Stretch (asymmetric & symmetric)
2975	Strong	C-H Stretch (sp^3)
1620	Medium	N-H Bend (scissoring)
1510	Strong	C=C Stretch (aromatic)
1230	Strong	C-O Stretch (aryl ether)
825	Strong	C-H Bend (para-disubstituted aromatic)

Table 4: Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
165	30	$[\text{M}]^+$ (Molecular Ion)
150	100	$[\text{M} - \text{CH}_3]^+$ (Base Peak)
109	45	$[\text{M} - \text{C}_4\text{H}_8]^+$
93	25	$[\text{C}_6\text{H}_5\text{NH}_2]^+$
57	40	$[\text{C}_4\text{H}_9]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4-tert-butoxyaniline** was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

^1H and ^{13}C NMR Acquisition:

- Spectra were recorded on a 400 MHz NMR spectrometer.
- For ^1H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence was utilized with a spectral width of 0 to 220 ppm. A longer acquisition time and a greater number of scans were employed due to the lower natural abundance of the ^{13}C isotope.
- The obtained Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

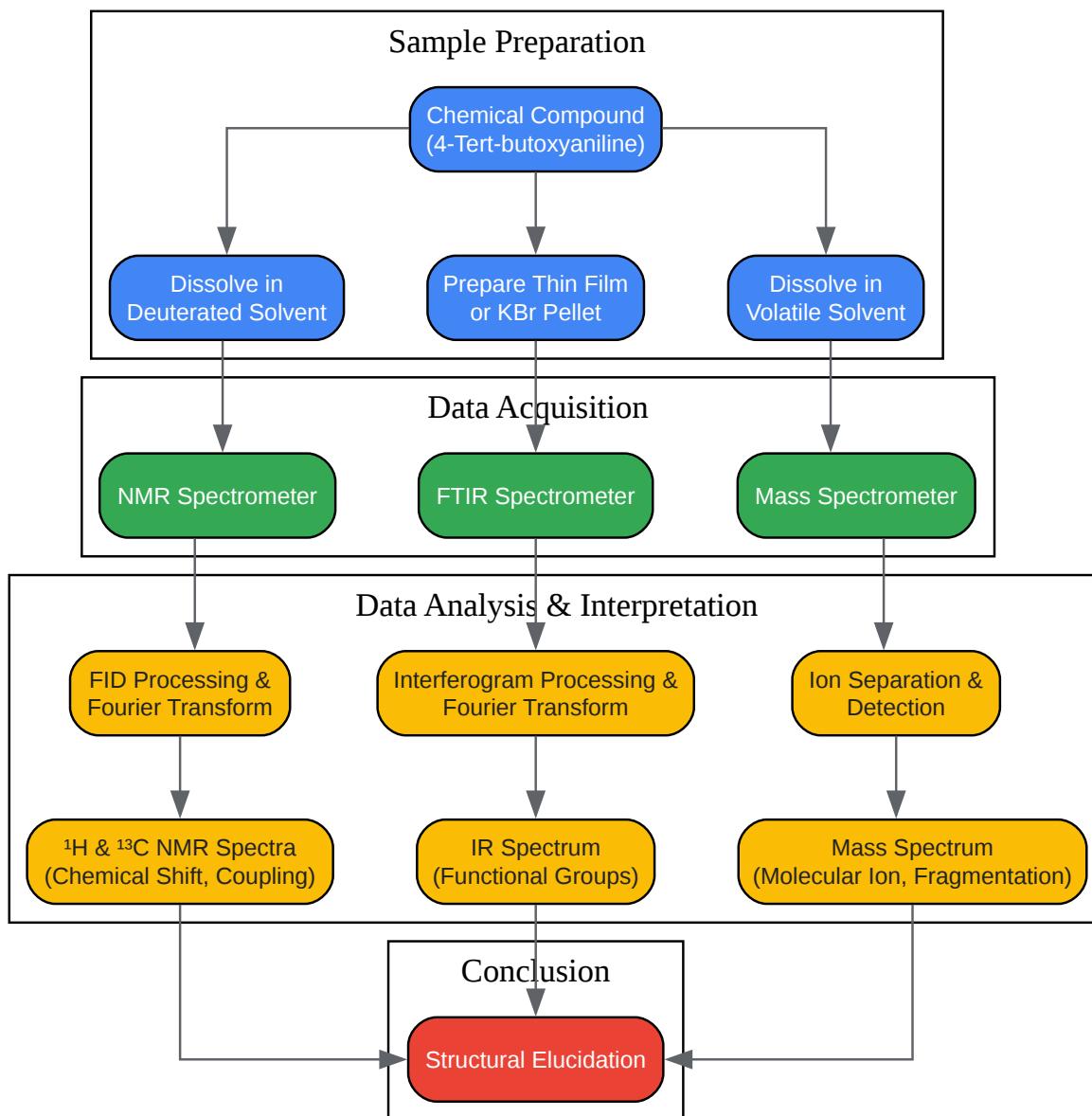
- A small amount of neat (undiluted) **4-tert-butoxyaniline** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates were gently pressed together to form a thin, uniform liquid film.

FTIR Spectrum Acquisition:

- A background spectrum of the empty sample compartment was recorded to account for atmospheric and instrumental variations.
- The prepared salt plates were placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum was recorded over the range of 4000 to 400 cm^{-1} .
- The resulting spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:


- A dilute solution of **4-tert-butoxyaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.
- The sample was introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Electron Impact (EI) ionization was employed, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- A detector recorded the abundance of each ion.
- The data was processed to generate a mass spectrum, which plots the relative intensity of ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-tert-butoxyaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Tert-butoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1279196#spectroscopic-data-of-4-tert-butoxyaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com